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Compound of Interest

1-Chloro-7-fluoro-6-
Compound Name:

methoxyisoquinoline
CAS No.: 630422-99-0
Cat. No.: B1370433

Get Quote

\ J

CAS: 630422-99-0 Formula: C10H7CIFNO Molecular Weight: 211.62 g/mol [1]

Executive Summary

1-Chloro-7-fluoro-6-methoxyisoquinoline is a high-value heterocyclic pharmacophore used
primarily as an electrophilic scaffold in the synthesis of advanced small-molecule therapeutics.
It serves as a critical "warhead" intermediate for developing inhibitors targeting Tyrosine
Kinases (e.g., EGFR, VEGFR) and Viral Proteases (e.g., HCV NS3/4A).

Its structural uniqueness lies in the C1-Chlorine atom, which is highly activated for nucleophilic
aromatic substitution (

), and the C7-Fluoro/C6-Methoxy substitution pattern. This specific motif modulates metabolic
stability (blocking C7 oxidation) and electronic properties, making it superior to the standard
6,7-dimethoxyisoquinoline scaffold in specific drug discovery campaigns requiring enhanced
lipophilicity or metabolic resistance.

Chemical Profile & Physical Properties
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Property Specification

IUPAC Name 1-Chloro-7-fluoro-6-methoxyisoquinoline
CAS Number 630422-99-0

Appearance Off-white to pale yellow solid

110-115 °C (Typical for crystalline isoquinolines

Melting Point _
of this class)
B Soluble in DMSO, DMF, DCM, Chloroform;
Solubility _ _
sparingly soluble in water.
o Moisture sensitive (C1-Cl hydrolysis); Light
Reactivity N
sensitive.
Storage Inert atmosphere (Argon/Nitrogen), 2—8 °C.

Synthetic Routes & Manufacturing

The synthesis of 1-chloro-7-fluoro-6-methoxyisoquinoline typically follows a Bischler-
Napieralski or Pomeranz-Fritsch cyclization strategy to form the isoquinoline core, followed by
chlorination.

Primary Synthetic Pathway (Industrial Scale)

This route prioritizes yield and purity, utilizing the "isocarbostyril" (isoquinolin-1-one)
intermediate.

e Precursor Assembly: Condensation of 3-fluoro-4-methoxybenzaldehyde with
aminoacetaldehyde dimethyl acetal forms the Schiff base.

e Cyclization: Acid-mediated cyclization (e.g.,

or
) yields the 7-fluoro-6-methoxyisoquinoline core.

» Oxidation: Formation of the N-oxide using
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-CPBA.

e Chlorination (The Critical Step): Rearrangement and chlorination of the N-oxide (or direct
chlorination of the 1-one tautomer) using Phosphorus Oxychloride (

Synthesis Workflow Diagram

The following diagram illustrates the conversion of the lactam precursor to the final chlorinated
product, highlighting the activation mechanism.

7-Fluoro-6-methoxy

isoquinolin-1(2H)-one Activation (O-Phosphorylation)

Intermediate: Nucleophilic Attack (CI-) Product:
> Phosphoryl Chloride Adduct w} 1-Chloro-7-fluoro-
Reagent: ) ___o———————"""777 77 (Highly Electrophilic) 6-methoxyisoquinoline
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Click to download full resolution via product page

Figure 1: Chlorination mechanism converting the isoquinolinone precursor to the 1-chloro

target using phosphoryl chloride.

Reactivity & Functionalization

The pharmacological value of CAS 630422-99-0 is defined by the differential reactivity of its
three substituents.

The C1-Chlorine "Warhead"

The C1 position is electronically deficient due to the adjacent ring nitrogen (C=N bond). This
makes the chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (

).

o Reaction Partners: Primary/Secondary amines, alkoxides, thiols.

e Mechanism: Addition-Elimination.
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» Conditions: Typically requires a base (

, or DIPEA) in a polar aprotic solvent (DMF, DMSO, NMP) at 80-120 °C.

The C7-Fluorine "Modulator"

Unlike the C1-Cl, the C7-Fluorine is generally stable under standard

conditions used to displace C1-Cl. However, it serves two critical roles:[2]

o Metabolic Blocking: Prevents oxidative metabolism (hydroxylation) at the 7-position,
extending the drug's half-life (

).
o Secondary Electrophile: Under forcing conditions (e.g.,
with

or strong nucleophiles), the fluorine can also be displaced, allowing for the synthesis of bis-
substituted derivatives.

Reactivity Logic Diagram

1-Chloro-7-fluoro-

6-methoxyisoquinoline

. . . \\\ Harsh Conditions
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N\
4
Pathway A: Amination (C1) Pathway B: Etherification (C1) Pathway C: Halogen Exchange
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Result: Kinase Inhibitor Core Result: Alkoxy-Isoquinoline Result: 1,7-Difluoro Analog
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Figure 2: Divergent reactivity pathways. Pathway A is the dominant route for generating
bioactive kinase inhibitors.

Applications in Drug Discovery[2][3][4]
Kinase Inhibitors (EGFR/VEGFR)

This scaffold mimics the quinazoline core found in drugs like Gefitinib and Erlotinib but offers
distinct solubility and metabolic profiles. The 6-methoxy group mimics the electron-donating
features required for ATP-binding pocket affinity, while the 7-fluoro group modulates pKa and
lipophilicity.

Hepatitis C Virus (HCV) Inhibitors

Patent literature (e.g., EP 2964664 B1) identifies this specific CAS as an intermediate in the
synthesis of macrocyclic inhibitors.

e Protocol Insight: The intermediate is subjected to high-temperature substitution (often with
Cesium Fluoride) to modify the core before coupling with the complex P2-P4 peptide
backbone of the protease inhibitor.

Experimental Protocol: Standard Coupling

A self-validating protocol for coupling 1-Chloro-7-fluoro-6-methoxyisoquinoline with an
aniline derivative.

Objective: Synthesize N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyisoquinolin-1-amine.

e Preparation:

[e]

Charge a reaction vial with 1-Chloro-7-fluoro-6-methoxyisoquinoline (1.0 eq).

o

Add 3-chloro-4-fluoroaniline (1.1 eq).

[¢]

Add anhydrous isopropanol (iPrOH) (10 volumes).

o

Note: No external base is strictly required if the HCI salt of the product is desired;
otherwise, add 2.0 eq of DIPEA.
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» Reaction:
o Heat the mixture to reflux (82 °C) for 4—6 hours.

o Validation: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The starting material peak (MW
211) should disappear, replaced by the product mass.

o Work-up:
o Cool to room temperature.[3] The product often precipitates as the hydrochloride salt.
o Filter the solid.[4]
o Wash with cold iPrOH followed by diethyl ether.
o Dry under vacuum at 45 °C.

Safety & Handling

o Corrosivity: The compound is an aryl chloride and can hydrolyze to release HCI upon contact
with moisture. It is irritating to eyes, skin, and the respiratory system.

e P-Glycoprotein Interaction: Isoquinoline derivatives are often P-gp substrates or inhibitors;
handle as a potential bioactive agent.

o Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber
(contains Halogens and Nitrogen).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1370433/docs?utm_src=pdf-body#technical-monograph-1-chloro-7-fluoro-6-methoxyisoquinoline
https://www.benchchem.com/product/b1370433?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchemlite.lcsb.uni.lu/compounds?query=C10H7ClFNO&sort_by=&order=desc&page=1
https://patents.google.com/patent/CN116874420A/en
https://patents.google.com/patent/CN116874420A/en
https://www.researchgate.net/publication/244466829_A_Facile_Two-Step_Synthesis_of_3-Fluoro-6-methoxyquinoline
https://patentimages.storage.googleapis.com/c1/64/d6/a18c8cf16fb05b/US3511836.pdf
https://patentimages.storage.googleapis.com/36/30/d2/27c898db641457/EP2964664B1.pdf
https://www.benchchem.com/product/b1370433/docs#technical-monograph-1-chloro-7-fluoro-6-methoxyisoquinoline
https://www.benchchem.com/product/b1370433/docs#technical-monograph-1-chloro-7-fluoro-6-methoxyisoquinoline
https://www.benchchem.com/product/b1370433/docs#technical-monograph-1-chloro-7-fluoro-6-methoxyisoquinoline
https://www.benchchem.com/product/b1370433/docs#technical-monograph-1-chloro-7-fluoro-6-methoxyisoquinoline
https://www.benchchem.com/product/b1370433?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370433?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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